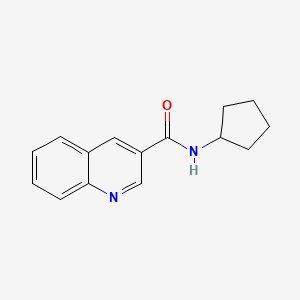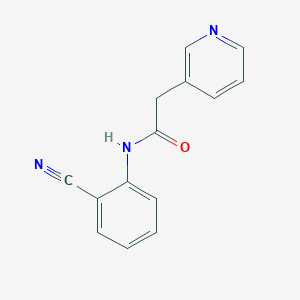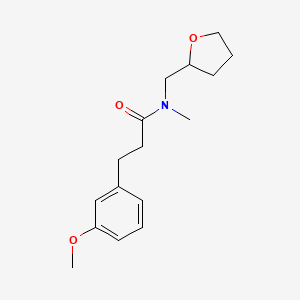
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide, commonly known as PBOX-15, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. PBOX-15 is a member of the benzoxazole family of compounds and has been shown to have potent anticancer activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is thought to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, PBOX-15 can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of DNA damage, cell cycle arrest, and apoptosis. PBOX-15 has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBOX-15 is its potent anticancer activity against a variety of cancer cell lines. PBOX-15 is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on PBOX-15. One area of interest is the development of more effective formulations of PBOX-15 that can improve its solubility and bioavailability. Another area of interest is the study of the effects of PBOX-15 on cancer stem cells and its potential use in combination with other cancer therapies. Additionally, the development of PBOX-15 analogs with improved potency and selectivity could also be an area of future research.
Méthodes De Synthèse
PBOX-15 can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 2-formylphenol in the presence of a catalyst, such as zinc chloride. The resulting intermediate is then reacted with 3-aminobenzoic acid to form PBOX-15.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. PBOX-15 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(10-4-3-7-15-8-10)16-9-13-17-11-5-1-2-6-12(11)19-13/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOVNLMAQMLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)


![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)

![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)
